3-bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole
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Overview
Description
3-bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a bromine atom, a methyl group, and a phenoxy group attached to the triazole ring. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole typically involves the reaction of 1-methyl-1,2,4-triazole with bromine in the presence of a suitable solvent. The reaction conditions often include controlled temperature and time to ensure the selective bromination at the desired position on the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions include substituted triazoles, oxidized derivatives, and coupled aromatic compounds. These products have significant applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
3-bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of 3-bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The bromine atom and phenoxy group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-methyl-1H-1,2,4-triazole: Similar in structure but lacks the phenoxy group, which affects its reactivity and applications.
1-methyl-1H-1,2,4-triazole: Lacks both the bromine and phenoxy groups, resulting in different chemical properties and uses.
5-phenoxy-1H-1,2,4-triazole: Similar but without the bromine atom, leading to variations in its chemical behavior and applications.
Uniqueness
These functional groups enhance its ability to participate in diverse chemical reactions and exhibit biological activity .
Properties
IUPAC Name |
3-bromo-1-methyl-5-phenoxy-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c1-13-9(11-8(10)12-13)14-7-5-3-2-4-6-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNFOUPXCZOZJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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